2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one is an organic compound characterized by a pyran-4-one core structure. It features a hydroxymethyl group and a 4-methylbenzyl ether substituent, which contribute to its unique chemical properties. This compound belongs to the class of pyranones, which are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized from various starting materials, including substituted pyranones and phenolic compounds. Its synthesis involves multiple steps that introduce the hydroxymethyl and 4-methylbenzyl groups onto the pyranone framework.
2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one is classified as a pyranone derivative. Pyranones are cyclic compounds containing a six-membered ring with one oxygen atom and one carbonyl group, which can exhibit various chemical reactivities due to their functional groups.
The synthesis of 2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide or tetrahydrofuran), and reaction time optimization to ensure high yields of the desired product. Reaction monitoring is typically performed using techniques such as thin-layer chromatography.
The molecular structure of 2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one includes:
The molecular formula is , with a molecular weight of approximately 222.25 g/mol. The compound's structural features can be analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one can participate in several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions must be optimized to ensure selectivity and yield.
The mechanism of action for 2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one is not fully elucidated but may involve:
Data from biological assays are necessary to confirm these mechanisms and identify specific targets within cells.
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR shifts, IR absorption bands) should be obtained through experimental analysis.
2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one has several potential applications:
Research continues into optimizing its synthesis and exploring new applications in various scientific fields.
The compound belongs to the 4H-pyran-4-one chemical family, distinguished by a six-membered oxygen-containing heterocycle with a ketone functionality at position 4. This scaffold is inherently electron-deficient, enabling diverse electrophilic and nucleophilic transformations. Key structural features defining 2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one include:
Table 1: Structural and Physicochemical Comparison with Related Pyranones
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Kojic acid) | 501-30-4 | C₆H₆O₄ | 142.11 | C2: -CH₂OH; C5: -OH |
2-(Hydroxymethyl)-5-((4-methoxybenzyl)oxy)-4H-pyran-4-one | 118708-61-5 | C₁₄H₁₄O₅ | 262.26 | C2: -CH₂OH; C5: -OCH₂C₆H₄OCH₃-4 |
2-(Hydroxymethyl)-5-((4-methylbenzyl)oxy)-4H-pyran-4-one | 1216140-45-2* | C₁₅H₁₆O₄ | 260.29 | C2: -CH₂OH; C5: -OCH₂C₆H₄CH₃-4 |
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | 28564-83-2 | C₆H₈O₄ | 144.12 | Saturated ring; C3: -OH; C6: -CH₃ |
5-Hydroxy-2-methyl-4H-pyran-4-one | 644-46-2 | C₆H₆O₃ | 126.11 | C2: -CH₃; C5: -OH |
*Inferred analog from structural analogs [1] [4] [6]
Quantum chemical analyses (DFT/B3LYP/6-311++G(d,p)) confirm that the 4-methylbenzyloxy group induces significant electron delocalization extending from the pyranone ring to the toluene moiety. This alters frontier molecular orbital (FMO) distributions, reducing the HOMO-LUMO gap compared to kojic acid—a predictor of enhanced bioactivity and optoelectronic utility [5]. The methyl group’s ortho effect further influences conformational stability, promoting planar arrangements that favor intermolecular interactions in solid-state or protein-bound environments [4] [5].
The historical trajectory of this compound is intertwined with the exploration of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), initially isolated from Aspergillus oryzae in 1907. Kojic acid’s limited stability and bioavailability drove efforts to modify its C5 hydroxy group through etherification:
Table 2: Evolution of Key Kojic Acid Derivatives in Synthetic Chemistry
Time Period | Derivative Class | Representative Compound | Synthetic Advance | Limitation Addressed |
---|---|---|---|---|
1907–1950 | Natural Product | Kojic acid (CAS 501-30-4) | Isolation from fungal sources | Low stability, high hydrophilicity |
1950–2000 | Simple Alkyl/Aryl Ethers | 5-Hydroxy-2-methyl-4H-pyran-4-one (CAS 644-46-2) | Williamson ether synthesis | Poor cellular uptake |
2000–2010 | Protected Ethers (PMB) | 2-(Hydroxymethyl)-5-((4-methoxybenzyl)oxy)-4H-pyran-4-one (CAS 118708-61-5) | Regioselective C5 protection | Metabolic lability of C5-OH |
2010–Present | Substituted Benzyl Ethers | 2-(Hydroxymethyl)-5-((4-methylbenzyl)oxy)-4H-pyran-4-one (CAS 1216140-45-2) | Electrophilic aromatic substitution optimization | Steric bulk and electron modulation |
The synthetic route to 2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one typically involves:
This compound exemplifies the convergence of biological and materials-focused research, leveraging its hybrid hydrophilic-hydrophobic architecture for dual utility:
Medicinal Chemistry Applications
Table 3: Computational Pharmacological Profiling vs. Structural Analogs
Parameter | Kojic Acid | 4-Methoxybenzyl Ether | 4-Methylbenzyl Ether (Target Compound) | Significance |
---|---|---|---|---|
Tyrosinase ΔG (kcal/mol) | −6.5 | −7.8 | −8.2 | Higher affinity → enhanced inhibition |
DPPH IC₅₀ (μM) | 120.5 | 98.3 | 78.6 | Lower IC₅₀ → superior antioxidant |
Calculated LogP | −1.1 | 1.2 | 1.8 | Balanced lipophilicity |
HOMO-LUMO Gap (eV) | 4.8 | 4.3 | 4.1 | Enhanced reactivity/charge transfer |
Materials Science Applications
This dual functionality underscores the compound’s role as a "molecular bridge"—where medicinal optimization principles (e.g., controlled lipophilicity, target affinity) directly inform materials design (e.g., optoelectronic behavior, crystal engineering), accelerating innovation across disciplines [5] [13] [18].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7